One method for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves a condensation reaction between 2,5-hexanedione and 4-aminobenzoic acid. This reaction is typically catalyzed by iodine in tetrahydrofuran (THF) at room temperature. After a 2-hour reaction time, the product is extracted and purified using flash chromatography. []
The molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has been investigated using X-ray crystallography. The molecule exhibits a non-planar conformation. The dihedral angle between the mean planes of the pyrrole and phenyl rings is 57.82(7)°. The carboxylic acid group is also twisted relative to the phenyl ring, forming a dihedral angle of 20.5(2)°. []
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a solid at room temperature. It can be recrystallized from dichloromethane to obtain crystals suitable for X-ray crystallography. [] The compound is colorless in its crystalline form. [] Further physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic characteristics, require further investigation.
A derivative of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), has shown promise as a thermo-responsive material for temperature sensing applications. [] TPPA exhibits controllable fluorescence in the solid state due to its molecular design and packing. This fluorescence is dependent on the aggregation form of TPPA and is particularly intense when crystallized from dimethylformamide (DMF). Notably, the fluorescence remains stable at lower temperatures but decreases gradually from 85°C, making it potentially suitable for detecting temperatures within a specific range. The reversibility of this fluorescence change and the solvent-free nature of the process further enhance its applicability as a temperature monitoring material. []
A study highlighted the potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, another derivative of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, in enhancing monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. [] This compound showed the ability to increase cell-specific antibody production while suppressing cell growth. Furthermore, it enhanced glucose uptake and intracellular adenosine triphosphate (ATP) levels, suggesting a potential role in improving cellular energy metabolism during antibody production. Notably, the compound also influenced the glycosylation pattern of the produced monoclonal antibodies, highlighting its potential application in controlling critical quality attributes of therapeutic antibodies. []
Research has explored the synthesis and biological evaluation of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, which are derivatives of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. [] These compounds were designed as potential dual inhibitors of enoyl ACP reductase (an enzyme involved in fatty acid biosynthesis in bacteria) and dihydrofolate reductase (DHFR) (an enzyme essential for folate metabolism in both bacteria and humans). The study revealed that many of these synthesized compounds demonstrated significant inhibitory activity against both DHFR and enoyl ACP reductase enzymes. Importantly, several compounds within this series exhibited potent antibacterial and antitubercular properties. Molecular docking studies provided insights into the potential binding modes of these compounds with the active sites of both target enzymes, supporting their potential as therapeutic agents. []
Pharmacological investigations have been conducted on N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a compound structurally related to 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, as a potential long-acting antihypertensive vasodilator. [] MDL-899 effectively reduced blood pressure in conscious hypertensive rats and dogs. The compound's effect was characterized by a slow onset (peak effect at 3 h) and a long duration of action (more than 7 h) following oral or intravenous administration. Importantly, MDL-899 showed no significant depressant effects on the central nervous system and did not induce any symptoms associated with adrenergic system stimulation. Hemodynamic studies in rats revealed that the reduction in blood pressure was associated with increased heart rate and cardiac output, coupled with a decrease in total peripheral resistance. [] Further research is needed to fully elucidate its mechanism of action, explore its long-term effects, and assess its potential for clinical use.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7